H-tyr-betana H-tyr-betana L-tyrosine 2-naphthylamide is an L-tyrosine derivative that is the amide obtained by formal condensation of the carboxy group of L-tyrosine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-tyrosine derivative.
Brand Name: Vulcanchem
CAS No.: 4357-95-3
VCID: VC21536859
InChI: InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1
SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

H-tyr-betana

CAS No.: 4357-95-3

VCID: VC21536859

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

H-tyr-betana - 4357-95-3

Description

Structural Information

H-tyr-betana has a complex structure that includes a naphthalene ring and a phenyl ring connected through a propanamide backbone. The compound's structural details are as follows:

  • Molecular Formula: C19H18N2O2

  • SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)C@HN

  • InChI: InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1

  • InChIKey: BZBYYTSHGRKCJJ-SFHVURJKSA-N

Predicted Collision Cross Section (CCS)

The predicted collision cross section (CCS) values for H-tyr-betana are provided in the following table, which is useful for mass spectrometry applications:

Adductm/zPredicted CCS (Ų)
[M+H]+307.14412172.9
[M+Na]+329.12606185.5
[M+NH4]+324.17066180.8
[M+K]+345.10000178.3
[M-H]-305.12956178.3
[M+Na-2H]-327.11151180.8
[M]+306.13629176.1
[M]-306.13739176.1

Research Findings

Currently, there are no specific research findings or studies focused solely on H-tyr-betana in the available scientific literature. The compound's presence in databases like PubChem suggests it may be of interest for future chemical or pharmaceutical research, but detailed investigations or applications have not been reported.

CAS No. 4357-95-3
Product Name H-tyr-betana
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
Standard InChI InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1
Standard InChIKey BZBYYTSHGRKCJJ-SFHVURJKSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N
Solubility 46 [ug/mL]
Synonyms H-tyr-betana;L-Tyrosinebeta-naphthylamide;4357-95-3;n-2-naphthyl-l-tyrosinamide;N-(2-Naphthyl)-L-tyrosinamide;ST055884;(S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide;(2S)-2-amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanamide;EINECS224-432-6;AC1Q5O6Z;L-Tyrosine|A-naphthylamide;N-tyrosyl-2-aminonaphthalene;MLS001360539;T3384_SIGMA;AC1L32C4;SCHEMBL4610411;CHEMBL1704488;CHEBI:90607;MolPort-003-959-713;N-(beta-naphthyl)-L-tyrosinamide;N-naphthalen-2-yl-L-tyrosinamide;HMS3063D18;ZINC4899485;AR-1K5576;AKOS024282363
PubChem Compound 107544
Last Modified Aug 15 2023

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